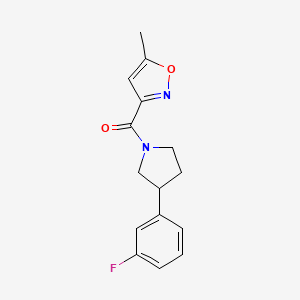

(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O2/c1-10-7-14(17-20-10)15(19)18-6-5-12(9-18)11-3-2-4-13(16)8-11/h2-4,7-8,12H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVGUVQAXLPQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, often referred to as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other relevant pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a 3-fluorophenyl group and a 5-methylisoxazole moiety. Its molecular formula is with a molecular weight of approximately 270.30 g/mol.

Antibacterial Activity

Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values of various related compounds indicate their effectiveness against common bacterial strains.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0048 |

| Compound B | Escherichia coli | 0.0195 |

| Compound C | Bacillus mycoides | 0.0098 |

| (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone | Staphylococcus aureus | TBD |

The data suggests that compounds with halogen substitutions, such as fluorine, enhance the antibacterial activity, potentially due to increased lipophilicity and binding affinity to bacterial targets .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. In vitro tests have indicated that certain pyrrolidine derivatives can inhibit the growth of fungi effectively.

Table 2: Antifungal Activity of Pyrrolidine Derivatives

| Compound Name | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Candida albicans | 0.0048 |

| Compound E | Fusarium oxysporum | 0.039 |

| (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone | Candida albicans | TBD |

The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis or function, leading to cell death .

The biological activity of (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Disruption of Membrane Integrity : It could compromise the integrity of microbial cell membranes, leading to cell lysis.

- Targeting Specific Receptors : The presence of the fluorophenyl group may enhance binding to specific microbial receptors, increasing efficacy.

Case Studies

Several case studies have explored the effectiveness of similar pyrrolidine derivatives in clinical settings:

- Case Study on Antibacterial Efficacy :

- A study involving a series of pyrrolidine compounds demonstrated that those with fluorine substitutions had significantly lower MIC values against resistant strains of Staphylococcus aureus.

- Case Study on Antifungal Treatment :

- Clinical trials indicated that derivatives similar to (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone were effective in treating systemic fungal infections in immunocompromised patients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fluorinated pyrrolidine-isoxazole hybrids. Below is a detailed comparison with two closely related analogs from :

Table 1: Structural and Physicochemical Comparison

| Compound ID | D398-0985 | D398-0989 | Target Compound* |

|---|---|---|---|

| Structure | [3-(4-Fluorophenyl)-1,2-oxazol-5-yl][2-(3-fluorophenyl)pyrrolidin-1-yl]methanone | 2-(3-Fluorophenyl)pyrrolidin-1-ylmethanone | (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone |

| Molecular Formula | C20H16F2N2O2 | C20H17FN2O2 | C20H17FN2O2 |

| Molecular Weight | 354.35 g/mol | 336.36 g/mol | ~336.36 g/mol |

| Key Substituents | - 4-Fluorophenyl (isoxazole) - 3-Fluorophenyl (pyrrolidine) |

- Phenyl (isoxazole) - 3-Fluorophenyl (pyrrolidine) |

- 5-Methyl (isoxazole) - 3-Fluorophenyl (pyrrolidine) |

| Available Quantity | 17 mg | 60 mg | Not specified in evidence |

Key Differences and Implications

Fluorine Substitution: D398-0985 contains two fluorine atoms, increasing its molecular weight and lipophilicity compared to the target compound and D398-0988. Fluorine at the 4-position on the isoxazole may enhance metabolic stability but reduce solubility .

Isoxazole Substituents :

- Replacing the phenyl (D398-0989) or 4-fluorophenyl (D398-0985) group with a 5-methyl group (target) reduces steric bulk, which could improve binding to flat hydrophobic pockets in biological targets (e.g., enzymes or receptors).

Synthetic Accessibility: The higher availability of D398-0989 (60 mg vs. 17 mg for D398-0985) suggests that non-fluorinated isoxazole derivatives are easier to synthesize or purify, possibly due to fewer reactive intermediates or byproducts .

Research Findings and Functional Insights

- Fluorine Impact : Fluorine at the pyrrolidine’s 3-position (common in all three compounds) likely enhances electron-withdrawing effects, stabilizing the pyrrolidine ring and influencing intermolecular interactions (e.g., hydrogen bonding or dipole-dipole interactions) .

- Methyl vs. Phenyl : The 5-methyl group on the target compound’s isoxazole may confer better pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier phenyl analogs, as smaller substituents often reduce first-pass metabolism .

Limitations and Gaps in Evidence

- No direct biological data (e.g., IC50, binding assays) for the target compound are provided in the evidence. Comparisons are based solely on structural and physicochemical inferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.